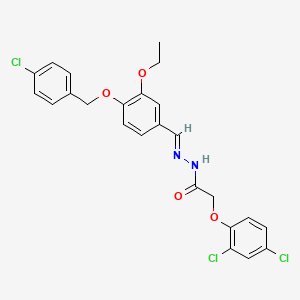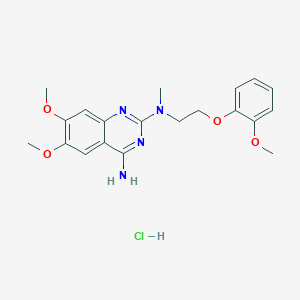
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinazoline core structure, which is often associated with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of methoxy groups and other substituents through reactions such as methylation and etherification.
Final Assembly: Coupling of the quinazoline core with the 2-(2-methoxyphenoxy)ethylamine moiety under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the quinazoline core to form dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions at the quinazoline core or the methoxyphenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted quinazoline compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinolines: These compounds share a similar core structure and exhibit diverse biological activities.
Quinazoline Derivatives: Other quinazoline-based compounds with varying substituents and biological properties.
Uniqueness
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its methoxyphenoxyethylamine moiety distinguishes it from other quinazoline derivatives, potentially leading to unique interactions with molecular targets.
属性
CAS 编号 |
767293-01-6 |
|---|---|
分子式 |
C20H25ClN4O4 |
分子量 |
420.9 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-N-[2-(2-methoxyphenoxy)ethyl]-2-N-methylquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C20H24N4O4.ClH/c1-24(9-10-28-16-8-6-5-7-15(16)25-2)20-22-14-12-18(27-4)17(26-3)11-13(14)19(21)23-20;/h5-8,11-12H,9-10H2,1-4H3,(H2,21,22,23);1H |
InChI 键 |
XSRNHLQNYQRLFL-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC1=CC=CC=C1OC)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


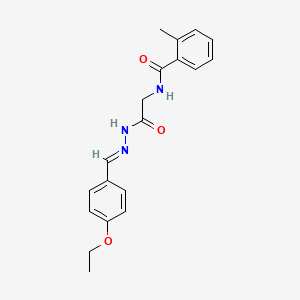
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083675.png)
![7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B15083682.png)
![3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15083688.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15083701.png)
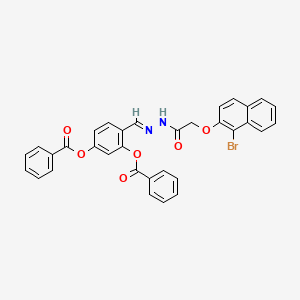
![4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15083706.png)
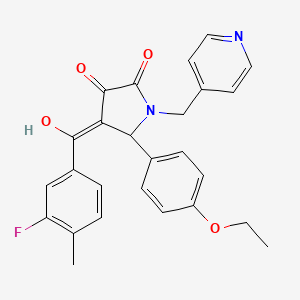
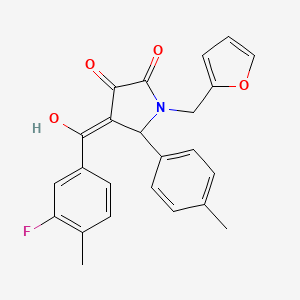
![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B15083724.png)
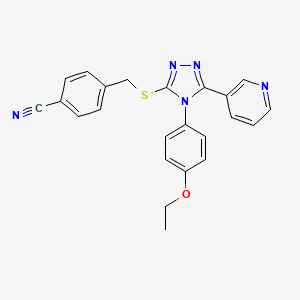
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B15083738.png)
![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15083739.png)
